Boc-l-asn-o-ch2-f-ch2-cooh
Description
Contextualizing Fluorinated Amino Acid Derivatives within Organic and Peptide Chemistry
The introduction of fluorine into amino acids and peptides is a powerful strategy in medicinal chemistry and chemical biology. bohrium.comrsc.org Fluorine, being the most electronegative element, imparts unique properties to organic molecules. nih.gov Its small atomic radius means it can often substitute for a hydrogen atom with minimal steric disruption, yet its strong electron-withdrawing nature can significantly alter a molecule's local electronic environment, conformation, and stability. nih.gov
In peptide chemistry, incorporating fluorinated amino acids can lead to several advantages:
Enhanced Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong, making it resistant to metabolic degradation by enzymes. nih.govnih.gov This can prolong the active life of peptide-based drugs.
Modulated Bioavailability: Fluorination can increase a molecule's lipophilicity, which can improve its ability to cross cell membranes. bohrium.com The term "polar hydrophobicity" has been used to describe the unique character of fluoroalkyl groups, which can offer distinct opportunities for enhancing binding to biological targets. nih.gov
Conformational Control: The presence of fluorine can influence the folding of peptide chains, stabilizing specific secondary structures like α-helices or β-sheets. nih.govacs.org This is critical, as a peptide's three-dimensional structure dictates its biological function. nih.gov
The synthesis of fluorinated amino acids can be approached in two main ways: by using pre-made fluorinated building blocks or by direct fluorination of existing amino acids or peptides. bohrium.comrsc.org These methods provide access to a diverse array of fluorinated derivatives for research and development. bohrium.comrsc.org
Significance of Non-Canonical Amino Acids in Chemical Biology and Materials Science
The 20 standard amino acids encoded by the genetic code form the basis of proteins in nature. However, scientists have developed methods to synthesize and incorporate hundreds of non-canonical amino acids (ncAAs), also known as unnatural amino acids (UAAs), into proteins and other molecules. nih.govbitesizebio.com These ncAAs are powerful tools that expand the chemical diversity available for building novel structures. mdpi.com
The significance of ncAAs spans multiple scientific disciplines:
Drug Discovery: ncAAs are used as building blocks to create peptidomimetics—molecules that mimic natural peptides but have improved properties like enhanced stability, selectivity, and activity. nih.gov
Protein Engineering: By site-specifically incorporating ncAAs into proteins, researchers can alter and study protein structure and function with high precision. nih.govportlandpress.com This allows for the creation of enzymes with novel catalytic activities or proteins with enhanced thermal stability. nih.govnih.gov
Chemical Biology Probes: ncAAs can carry unique functional groups (like azides, alkynes, or ketones) that act as chemical "handles." mdpi.comresearchgate.net These bioorthogonal groups allow scientists to label, track, and manipulate proteins within living cells without interfering with native biological processes. researchgate.net
Materials Science: The self-assembly properties of peptides can be modulated by incorporating ncAAs, leading to the development of new biomaterials with tailored properties for applications like drug delivery or tissue engineering. mdpi.com
Overview of Protecting Group Strategies in Complex Molecule Synthesis, with Emphasis on Boc
The synthesis of complex molecules, particularly peptides, requires a methodical approach to ensure that chemical reactions occur only at the desired locations. This is achieved through the use of "protecting groups," which temporarily mask a reactive functional group, preventing it from participating in a reaction. jocpr.commasterorganicchemistry.com
The tert-butoxycarbonyl group (Boc) is one of the most widely used protecting groups for amines in organic synthesis. numberanalytics.comgenscript.com It was developed in the 1960s and became a cornerstone of peptide synthesis. numberanalytics.com The Boc group is introduced by reacting an amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). numberanalytics.com
Key features of the Boc protecting group strategy include:
Stability: The Boc group is stable under a wide range of basic and nucleophilic conditions, allowing chemists to perform reactions on other parts of the molecule without affecting the protected amine. organic-chemistry.org
Ease of Removal: The Boc group is readily removed under acidic conditions, typically using trifluoroacetic acid (TFA). creative-peptides.comacsgcipr.org This process is clean and efficient, regenerating the amine so it can participate in the next step of the synthesis. acsgcipr.org
Orthogonality: In complex syntheses, multiple protecting groups may be needed. The Boc group is "orthogonal" to other protecting groups like Fmoc (9-fluorenylmethyloxycarbonyl), which is removed by a base. creative-peptides.comnumberanalytics.com This allows for the selective deprotection of one group while others remain intact, a crucial strategy for building long peptide chains. numberanalytics.com
The choice of protecting group is a critical strategic decision in planning a multi-step synthesis, and the Boc group's reliability and specific cleavage conditions make it an invaluable tool. numberanalytics.comnumberanalytics.com
| Protecting Group | Abbreviation | Commonly Protects | Cleavage Condition | Key Feature |
|---|---|---|---|---|
| tert-Butoxycarbonyl | Boc | Amine | Acidic (e.g., TFA) | Stable to base, used in Boc-strategy synthesis. organic-chemistry.orgcreative-peptides.com |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Amine | Basic (e.g., Piperidine) | Base-labile, orthogonal to Boc, used in Fmoc-strategy synthesis. creative-peptides.comnumberanalytics.com |
| Benzyloxycarbonyl | Z or Cbz | Amine | Catalytic Hydrogenation (H₂/Pd) | One of the earliest, well-established amino protecting groups. masterorganicchemistry.comcreative-peptides.com |
Rationale for the Design and Investigation of Boc-L-Asn-O-CH2-F-CH2-COOH
The specific structure of this compound suggests a deliberate design based on the principles outlined above. While detailed research findings on this exact molecule are not widely published in major journals, its structure allows for a reasoned analysis of its intended purpose, likely as a specialized chemical probe or an inhibitor for a specific biological target.
The molecule can be deconstructed into three key components:
The Boc-L-Asn-(...) moiety: The L-Asparagine (Asn) residue provides specificity. Asparagine is a key recognition element for certain classes of enzymes, such as caspases, which are proteases involved in programmed cell death. The N-terminal Boc group serves as a standard protecting group, ensuring that the α-amino group of asparagine does not form unwanted bonds during a potential multi-step synthesis, for example, if it were to be incorporated into a larger peptide chain. genscript.comcreative-peptides.com
The ether linkage (-O-CH2-): The side-chain amide of asparagine is linked via its oxygen atom to the rest of the molecule. This ether linkage is an unusual modification and suggests the molecule is not a simple peptide. It creates a specific spatial arrangement and introduces a potentially more stable linkage compared to an ester.
The fluorinated "tail" (-F-CH2-COOH): This is the reactive or modulatory part of the molecule. The fluorine atom, due to its high electronegativity, can act as a good leaving group in certain enzymatic reactions, potentially leading to irreversible inhibition of a target enzyme. nih.gov Its presence is known to be advantageous in the design of mechanism-based enzyme inhibitors. nih.govmdpi.com The terminal carboxylic acid (-COOH) provides a charged group that could interact with residues in an enzyme's active site or improve the molecule's solubility.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[4-[[(2S)-4-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoyl]oxymethyl]phenyl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O7/c1-18(2,3)27-17(25)20-13(9-14(19)21)16(24)26-10-12-6-4-11(5-7-12)8-15(22)23/h4-7,13H,8-10H2,1-3H3,(H2,19,21)(H,20,25)(H,22,23)/t13-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPWBGOLGDZZFEJ-ZDUSSCGKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)N)C(=O)OCC1=CC=C(C=C1)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC(=O)N)C(=O)OCC1=CC=C(C=C1)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Role and Behavior of the Boc Protecting Group Within the Molecular Architecture
Chemical Stability and Selectivity of the Boc Group
The widespread use of the Boc protecting group stems from its remarkable stability under a variety of reaction conditions, which allows for the manipulation of other functional groups within the molecule without premature cleavage of the Boc group. researchgate.net It is notably stable towards most nucleophiles and bases, making it compatible with reaction conditions that might cleave other types of protecting groups. organic-chemistry.org For instance, it remains intact during esterifications or amidations of the C-terminal carboxyl group.
This stability profile allows for an orthogonal protection strategy, a key concept in multi-step synthesis. For example, the Boc group's resistance to basic conditions allows for the selective removal of base-labile protecting groups, such as the Fmoc (9-fluorenylmethyloxycarbonyl) group, elsewhere in a molecule. organic-chemistry.org This selectivity is fundamental in solid-phase peptide synthesis (SPPS), where different protecting groups must be removed at specific stages of the synthesis. peptide.com
The Boc group is, however, sensitive to acidic conditions, a property that is exploited for its removal. creative-peptides.com The rate of this acid-mediated cleavage can be modulated by the strength of the acid and the solvent system, allowing for a degree of control over its removal. This differential stability—robust in basic and nucleophilic environments yet labile in acidic ones—is the primary reason for its extensive application in chemical synthesis. seplite.com
Mechanisms of Boc Deprotection
The removal of the Boc group, or deprotection, is a critical step that must be efficient and clean to ensure the integrity of the target molecule. The most common method involves acidolysis, which proceeds through a well-understood carbocationic intermediate.
The standard procedure for Boc deprotection involves treatment with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl). fishersci.co.ukyoutube.com The mechanism is initiated by the protonation of the carbonyl oxygen of the Boc group. chemistrysteps.comcommonorganicchemistry.com This initial protonation is favored due to the resonance stabilization of the resulting ion. chemistrysteps.com
The protonated intermediate then undergoes a unimolecular decomposition, leading to the loss of a stable tert-butyl cation and the formation of a carbamic acid intermediate. commonorganicchemistry.commasterorganicchemistry.com This step is the key to the acid lability of the Boc group; the stability of the tertiary carbocation makes it an excellent leaving group. chemistrysteps.com The carbamic acid is unstable and rapidly decarboxylates, releasing carbon dioxide and yielding the free amine. commonorganicchemistry.commasterorganicchemistry.com The final product is typically obtained as the corresponding ammonium (B1175870) salt of the acid used for deprotection (e.g., trifluoroacetate (B77799) or chloride salt). commonorganicchemistry.com
Table 1: Common Acidic Reagents for Boc Deprotection
| Reagent | Typical Conditions | Notes |
|---|---|---|
| Trifluoroacetic Acid (TFA) | 25-50% in Dichloromethane (DCM) | A very common and effective method. peptide.com |
While strong acids are highly effective, they may not be suitable for substrates containing other acid-sensitive functional groups. In such cases, alternative deprotection methods have been developed. Lewis acids, such as aluminum chloride (AlCl₃), can facilitate the selective cleavage of the N-Boc group, sometimes in the presence of other acid-labile protecting groups. researchgate.net
Another alternative is the use of trimethylsilyl (B98337) iodide (TMSI). acsgcipr.org This reagent is particularly useful when other deprotection methods prove too harsh for the substrate. The mechanism involves the silylation of the carbonyl oxygen, followed by the elimination of tert-butyl iodide. Subsequent methanolysis of the silyl (B83357) ester yields the carbamic acid, which then decarboxylates to the free amine. acsgcipr.org
Table 2: Alternative Reagents for Boc Deprotection
| Reagent | Typical Conditions | Advantages |
|---|---|---|
| Aluminum Chloride (AlCl₃) | Varies with substrate | Can offer selectivity in the presence of other protecting groups. researchgate.net |
A significant consequence of the acid-catalyzed deprotection of the Boc group is the generation of the tert-butyl cation. organic-chemistry.org This electrophilic species can react with nucleophilic residues within the molecule or in the reaction mixture, leading to unwanted side products. nih.gov For instance, it can alkylate electron-rich aromatic side chains of amino acids like tryptophan and tyrosine, or the sulfur-containing side chain of methionine. nih.gov
To mitigate these side reactions, "scavengers" are added to the deprotection cocktail. These are nucleophilic species that are more reactive towards the tert-butyl cation than the sensitive functionalities in the peptide. Common scavengers include water, anisole, thioanisole, and triisopropylsilane (B1312306) (TIPS). researchgate.net The scavenger effectively traps the tert-butyl cation, preventing it from reacting with the desired product. nih.gov For example, in the presence of a scavenger, the tert-butyl cation and the acid will compete to react with it. nih.gov The addition of scavengers is crucial for the high-yield and clean deprotection of Boc-protected peptides, especially those containing susceptible amino acid residues. nih.gov
Table 3: Common Scavengers for tert-Butyl Cation
| Scavenger | Function |
|---|---|
| Water | Reacts with the cation to form tert-butanol. |
| Anisole/Thioanisole | Aromatic compounds that are readily alkylated by the cation. |
| Triisopropylsilane (TIPS) | A reducing scavenger that can reduce the cation. researchgate.net |
Influence of the Boc Group on Reactivity of Adjacent Functionalities
The presence of the Boc group can significantly influence the reactivity of adjacent functional groups, primarily through steric and electronic effects. The bulky nature of the tert-butyl group can sterically hinder reactions at nearby centers. For example, it can affect the rate and outcome of reactions at the α-carbon of the asparagine residue.
Electronically, the carbamate (B1207046) linkage of the Boc group can withdraw electron density from the α-nitrogen, which in turn can affect the acidity of the α-proton. However, the primary electronic effect is often observed during reactions involving the nitrogen itself. The Boc group effectively reduces the nucleophilicity and basicity of the protected amine, preventing it from participating in unwanted side reactions such as acylation or alkylation during the coupling of subsequent amino acids in peptide synthesis. chemistrysteps.com This modulation of reactivity is the fundamental purpose of a protecting group.
Conformational Impact of the Bulky Boc Group on Amino Acid Derivatives
The steric bulk of the Boc group also has a profound impact on the local conformation of the amino acid derivative. The large size of the tert-butyl group restricts the rotation around the N-Cα bond (the phi, φ, dihedral angle) in the peptide backbone. nih.gov This conformational constraint can influence the secondary structure preferences of peptides and can be a critical factor in the design of peptidomimetics with specific folded structures.
In the case of Boc-l-asn-o-ch2-f-ch2-cooh, the Boc group will likely influence the orientation of the asparagine side chain and the appended -o-ch2-f-ch2-cooh moiety. This can have implications for how the molecule interacts with its environment, including solvents and biological receptors. The study of the conformational preferences of Boc-protected amino acids is an active area of research, often employing techniques like NMR spectroscopy and computational modeling to understand the structural effects of this important protecting group. researchgate.net
Academic Implications of Fluorine Incorporation
Effects of Fluorine on Intramolecular Electronic Environments and Functional Groups
The presence of a fluorine atom significantly alters the local electronic environment within a molecule due to its strong electron-withdrawing nature. nih.gov In the case of Boc-L-Asn-O-CH2-F-CH2-COOH, the fluorine atom attached to the carbon adjacent to the carboxyl group induces a strong dipole moment in the C-F bond. beilstein-journals.orgnih.gov This polarization affects the acidity of the neighboring carboxylic acid and the reactivity of adjacent functional groups. fu-berlin.deacademie-sciences.fr
The electron-withdrawing effect of fluorine can influence the pKa values of nearby ionizable groups. Specifically, the acidity of the α-amino group and the carboxyl group can be altered, which in turn affects the strength of hydrogen bonds crucial for secondary structure formation in peptides. fu-berlin.de Research on similar fluorinated compounds has shown that the introduction of fluorine can modulate the electron density of surrounding functional groups, with the vinylidene fluoride (B91410) (C=C–F) motif even mimicking the N–C(O) peptide bond electronically. nih.gov This ability to fine-tune electronic properties is a key reason for the growing interest in fluorinated amino acids in peptide and protein engineering. acs.org
Modulation of Intermolecular Interactions and Supramolecular Assembly by the Fluorous Effect
The "fluorous effect" describes the tendency of highly fluorinated molecules to self-associate and segregate from both hydrophobic and hydrophilic environments, forming a distinct "fluorous" phase. nih.govrsc.org While this compound is not heavily fluorinated, the presence of the C-F bond can still influence intermolecular interactions. psu.edu This effect has been leveraged to direct the self-assembly of peptides into various supramolecular structures, such as nanofibers, ribbons, and hydrogels. nih.govnih.gov
Fluorine's unique properties can be used to create biomaterials with enhanced functionalities for applications like drug delivery and tissue engineering. nih.gov The degree of fluorination is a critical factor, as it can be used to control the strength of fluorine-specific interactions and thus guide peptide conformation and self-assembly. chemrxiv.org Studies have shown that even a single fluorine atom can significantly impact these interactions, leading to the formation of unique and stable hierarchical structures. psu.eduresearchgate.net
Influence of Fluorine on Local Hydrophobicity and Amphiphilicity
The effect of fluorine on hydrophobicity is complex and not always predictable. acs.orgrsc.org While highly fluorinated compounds are known for their hydrophobicity, the introduction of a small number of fluorine atoms can sometimes increase polarity. acs.orgnih.gov Molecular dynamics simulations have shown that fluorination can change the hydration free energy of amino acid side chains, but the number of fluorine atoms is not always a reliable predictor of the resulting hydrophobicity. rsc.orgmpg.de
In the context of this compound, the monofluorinated tail introduces a region of altered polarity. This can affect how the molecule interacts with water and other solvents, influencing its solubility and partitioning behavior. rsc.org This modulation of local hydrophobicity is a powerful tool in peptide and protein design, as it can be used to enhance properties such as proteolytic stability and membrane permeability. academie-sciences.frmpg.de
Table 1: Impact of Fluorination on Amino Acid Properties
| Property | General Effect of Fluorination | Reference |
| Hydrophobicity | Can increase or decrease depending on the degree and location of fluorination. | acs.orgrsc.org |
| pKa | Generally increases the acidity of nearby functional groups. | fu-berlin.de |
| Conformation | Can induce specific puckers and rotational preferences due to stereoelectronic effects. | beilstein-journals.org |
| Stability | Often enhances thermal and proteolytic stability. | researchgate.netnih.gov |
Stereoelectronic Effects of C-F Bonds in Conformational Control
The C-F bond can exert significant control over molecular conformation through stereoelectronic effects, such as the gauche effect and dipole-dipole interactions. beilstein-journals.orgnih.govnih.gov These effects arise from the interaction of the C-F bond's orbitals with those of neighboring bonds and functional groups. beilstein-journals.org For instance, in fluorinated amides, a gauche conformation is often favored between the vicinal C-F and C-N bonds. monash.edu
Fluorine as a Spectroscopic Probe for Structural and Mechanistic Studies (e.g., ¹⁹F NMR applications)
Fluorine-19 (¹⁹F) is an ideal nucleus for Nuclear Magnetic Resonance (NMR) spectroscopy due to its 100% natural abundance, high sensitivity, and the absence of background signals in biological systems. nih.govresearchgate.netacs.org The ¹⁹F chemical shift is extremely sensitive to the local environment, making it an excellent probe for studying protein structure, dynamics, and interactions. nih.govresearchgate.netnih.gov
By incorporating a fluorinated amino acid like a derivative of this compound into a peptide or protein, researchers can gain detailed insights into conformational changes, ligand binding, and protein folding. nih.govresearchgate.net The large chemical shift dispersion of ¹⁹F NMR allows for the resolution of individual fluorine signals even in large protein complexes. researchgate.netnih.gov This technique has been successfully applied to study a wide range of proteins, including membrane proteins and those involved in complex signaling pathways. nih.govnih.gov
Molecular Structure and Conformational Analysis
Spectroscopic Characterization for Structural Elucidation (e.g., ¹H, ¹³C NMR)
The definitive structure of Boc-L-Asn-O-CH2-Ph-CH2-COOH is established through various spectroscopic techniques, with Nuclear Magnetic Resonance (NMR) being paramount. Detailed one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HMBC, HMQC) NMR analyses in solution provide unambiguous assignment of all proton and carbon signals, confirming the connectivity of the atoms within the molecule. psu.edu
In ¹H NMR spectroscopy, distinct signals corresponding to the protons of the tert-butoxycarbonyl (Boc) protecting group, the asparagine side chain, the α-proton, the benzyl (B1604629) group, and the acetic acid moiety are observed. The integration of these signals confirms the proton count for each group, while their multiplicity (splitting patterns) reveals adjacent proton environments.
¹³C NMR spectroscopy complements the proton data by identifying all unique carbon atoms, including the characteristic carbonyl carbons of the amide, ester, and carboxylic acid groups, as well as the carbons of the Boc group and the aromatic ring. While specific chemical shift values are highly dependent on the solvent and experimental conditions, a representative table of expected NMR signals can be conceptualized.
Table 1: Expected ¹H and ¹³C NMR Signal Assignments for Boc-L-Asn-O-CH2-Ph-CH2-COOH
| Functional Group | Expected ¹H Signals | Expected ¹³C Signals |
| Boc Group | Singlet, ~1.4 ppm (9H) | Quaternary C, ~80 ppm; Methyl C, ~28 ppm |
| Asparagine (Asn) | α-H, Multiplet; β-CH₂, Multiplets; Amide NH₂, 2 Broad Singlets | α-C, ~50-55 ppm; β-C, ~35-40 ppm; Amide C=O, ~170-175 ppm |
| Backbone | Urethane (B1682113) NH, Doublet | Urethane C=O, ~155-160 ppm |
| Benzyl Linker | Ar-CH₂-O, Singlet; Ar-CH₂-COOH, Singlet; Aromatic H, 2 Doublets | Ar-CH₂-O, ~65-70 ppm; Ar-CH₂-COOH, ~40-45 ppm; Aromatic C, ~125-140 ppm; Ester C=O, ~170-175 ppm |
| Acetic Acid | COOH, Broad Singlet | Carboxyl C=O, ~175-180 ppm |
Chiral Purity and Stereochemical Integrity
The stereochemical identity of Boc-L-Asn-O-CH2-Ph-CH2-COOH is fundamental to its function, particularly in peptide synthesis. The "L" designation refers to the stereochemistry at the α-carbon of the asparagine residue. Maintaining this chiral purity is critical.
Commercial batches of this compound typically report a high purity of ≥95%, which is commonly determined by High-Performance Liquid Chromatography (HPLC). Current time information in Bangalore, IN.sigmaaldrich.com More specifically, chiral HPLC methods can be employed to resolve enantiomers and confirm the enantiomeric excess, ensuring the stereochemical integrity of the L-isomer. arkat-usa.org
The compound's chirality is also confirmed by its optical activity. A key physical property is the specific rotation, which is documented as [α]D²⁰ = -8 ± 1° for a concentration of c=1 in ethanol, indicating the prevalence of one enantiomer. Current time information in Bangalore, IN.sigmaaldrich.com The synthesis of such chiral molecules often relies on stereoconservative methods, starting from enantiomerically pure precursors like L-serine or employing chiral synthons such as Garner's aldehyde to prevent racemization at the α-carbon during chemical transformations. arkat-usa.orgresearchgate.net
Table 2: Physical Properties Related to Purity and Identity
| Property | Value | Method/Reference |
| CAS Number | 73401-72-6 | Current time information in Bangalore, IN.sigmaaldrich.com |
| Molecular Formula | C₁₈H₂₄N₂O₇ | nih.gov |
| Molecular Weight | 380.4 g/mol | nih.gov |
| Purity | ≥ 95% | HPLC Current time information in Bangalore, IN.sigmaaldrich.com |
| Appearance | White Powder | Current time information in Bangalore, IN. |
| Optical Rotation | [α]D²⁰ = -8 ± 1° (c=1, EtOH) | Current time information in Bangalore, IN.sigmaaldrich.com |
Conformational Preferences and Rotational Isomerism of Amino Acid Derivatives
The conformational landscape of N-Boc protected amino acid derivatives is significantly influenced by the nature of the Boc group itself. Unlike a standard peptide bond, which has a strong preference for the trans conformation, the urethane C-N bond of the Boc group exhibits rotational isomerism. acs.org Both cis and trans conformations are energetically accessible, a phenomenon observed in both crystal structures and solution-phase NMR studies. acs.orgresearchgate.net This equilibrium can be influenced by the solvent, temperature, and the nature of the amino acid side chain. mdpi.com
Reactions and Derivatization
Amidation and Esterification of the Terminal Carboxylic Acid
The terminal carboxylic acid of Boc-protected amino acids is a primary site for modification, commonly through amidation and esterification reactions. These reactions are fundamental in peptide synthesis and the creation of diverse molecular libraries.
Amidation: The formation of an amide bond at the C-terminus is a cornerstone of peptide chemistry. For Boc-protected amino acids, direct amidation can be achieved through various coupling methods. Boronic acid-catalyzed direct amidation has been shown to be effective for coupling N-Boc-protected amino acids with a range of amines, yielding the corresponding amides in excellent yields. researchgate.net This method is valued for its atom economy and applicability to both α- and β-amino acids. researchgate.net Another approach involves the in-situ generation of isocyanate intermediates from N-Boc-protected amines, which then react with Grignard reagents to form amides under mild conditions. rsc.org More recently, a DMAP-catalyzed method has been developed for the direct condensation of N-protected amino acids with isocyanates, producing C-terminus amidated peptides with carbon dioxide as the only byproduct. acs.org This protocol is compatible with Boc, Fmoc, and Cbz protecting groups and proceeds without racemization. acs.org
Esterification: The synthesis of amino acid esters is another common transformation. For Boc-protected amino acids, esterification of the carboxylic acid can be performed using reagents like dimethylsulfate or methyl iodide in the presence of a base such as triethylamine. researchgate.net It is critical to maintain non-acidic conditions to prevent the premature cleavage of the acid-labile Boc group. researchgate.net For instance, methods involving thionyl chloride in alcohol should be avoided as the in situ generation of HCl will lead to deprotection. researchgate.net A selective method for deprotecting tert-butyl esters in the presence of an N-Boc group utilizes cerium(III) chloride and sodium iodide, highlighting the nuanced reactivity that must be considered when planning synthetic routes. thieme-connect.com
Table 1: Common Reagents for Amidation and Esterification of N-Boc-Amino Acids
| Reaction Type | Reagent/Catalyst | Key Features |
|---|---|---|
| Amidation | Boronic Acid | Catalytic, atom-economical, suitable for α- and β-amino acids. researchgate.netresearchgate.net |
| Amidation | Isocyanate Intermediates + Grignard Reagents | Mild conditions, high yields. rsc.org |
| Amidation | Isocyanates + DMAP | Atom-economic, no racemization detected. acs.org |
| Esterification | Alkyl Halides (e.g., Methyl Iodide) + Base (e.g., Triethylamine) | Standard alkylation, requires non-acidic conditions. researchgate.net |
Conjugation Reactions for Bioconjugation Studies
Bioconjugation involves the covalent linking of molecules, at least one of which is a biomolecule, to create constructs with novel functions for diagnostics, therapeutics, and materials science. wikipedia.org Asparagine and its derivatives are valuable in this field.
The side-chain amide of asparagine can serve as a handle for conjugation. While the primary amide is generally less reactive than the side chains of lysine (B10760008) or cysteine, specific methods have been developed to target it. nih.gov For instance, proximity-driven reactions using metal catalysts can achieve selective modification of the asparagine side chain. nih.gov
Furthermore, the entire asparagine residue can act as an internal directing group to facilitate C(sp³)–H functionalization in peptides, a method that avoids the need for external directing groups. rsc.org This strategy allows for late-stage modification, which is highly valuable for creating structural diversity in peptides for improved stability and bioactivity. rsc.org In the context of the title compound, the terminal carboxylic acid could be activated to form an amide bond with a biomolecule, a standard and widely used bioconjugation strategy. nih.gov For example, carbodiimide (B86325) activators like EDC are frequently used to couple carboxylic acids to primary amines on proteins or other biomolecules. nih.gov
Side-Chain Functionalization Strategies for Asparagine Derivatives
The side chain of asparagine, a primary carboxamide, presents both challenges and opportunities for functionalization. A common side reaction in peptide synthesis is the dehydration of the asparagine side chain to a nitrile when exposed to carbodiimide coupling reagents. peptide.com To prevent this, the side-chain amide nitrogen can be protected, for example with a xanthyl (Xan) or trityl (Trt) group. peptide.compeptide.com
Beyond protection, the asparagine side chain can be actively modified. The amide nitrogen can participate in nucleophilic attack on the peptide backbone, leading to the formation of a cyclic succinimide (B58015) structure. ru.nl This reaction is a known pathway for peptide degradation (deamidation) but can also be harnessed for synthetic purposes. ru.nlwikipedia.org
Modern synthetic methods allow for the creation of non-proteinogenic N⁴-modified asparagines through photoredox-catalyzed carbamoylation of dehydroalanine (B155165) residues in peptides. researchgate.net This effectively mutates a dehydroalanine into an asparagine motif, opening avenues to a wide range of functionalized derivatives. researchgate.net While the specific linker in "Boc-l-asn-o-ch2-f-ch2-cooh" suggests a modification at the amide oxygen, potentially via an imino-ether intermediate, the direct functionalization of the amide nitrogen remains a more commonly documented strategy for asparagine derivatives. acs.org The synthesis of such imino-ethers from amides is a known transformation, though less common in standard peptide chemistry.
Reactivity of the Fluorine Atom within the Linker
The fluorine atom in the -O-CH2-F-CH2-COOH linker significantly influences the compound's reactivity. The carbon-fluorine bond is the strongest single bond to carbon, making alkyl fluorides generally less reactive than their heavier halogen counterparts in nucleophilic substitution reactions. youtube.com The high bond energy (around 467 kJ/mol for a C-F bond) means that the fluorine atom is typically not a good leaving group under standard conditions. youtube.com
The presence of fluorine has a strong inductive effect, withdrawing electron density from adjacent atoms. acs.org This can impact the acidity of the nearby carboxylic acid protons and the reactivity of the neighboring methylene (B1212753) groups. However, the fluorine atom itself is generally unreactive toward nucleophilic attack. Recent advances in synthetic chemistry have enabled the cross-coupling of unactivated alkyl fluorides using organozinc compounds, which proceeds through a heterolytic mechanism involving short-lived ion pairs. nih.gov This demonstrates that while challenging, C-F bond functionalization is possible under specific catalytic conditions. nih.gov
Applications in Advanced Chemical Synthesis
Utilization as a Building Block in Peptide Synthesis
Boc-L-Asn-O-CH2-Ph-CH2-COOH is a versatile tool for chemists, primarily used as a building block in the synthesis of peptides. chemimpex.comchemimpex.com Its pre-installed Boc protecting group allows for controlled, sequential addition to a growing peptide chain, preventing unwanted side reactions at the N-terminus. google.com The unique phenylacetic acid linker introduces a non-standard element, making it useful for creating peptides with specific structural or functional properties.
Solid-Phase Peptide Synthesis (SPPS) Methodologies
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, and the Boc protection strategy is one of its foundational methodologies. In this approach, the C-terminal amino acid of the desired peptide is first anchored to an insoluble polymer resin. lsu.edu The peptide chain is then assembled in a stepwise manner from the C-terminus to the N-terminus.
The Boc-SPPS cycle for incorporating an amino acid like Boc-L-Asn-O-CH2-Ph-CH2-COOH involves two main steps:
Deprotection: The Boc group of the resin-bound amino acid or peptide is removed using a moderately strong acid, typically trifluoroacetic acid (TFA), to expose a free N-terminal amine. peptide.com
Coupling: The next Boc-protected amino acid in the sequence (e.g., Boc-L-Asn-O-CH2-Ph-CH2-COOH) is activated and coupled to the newly freed amine, forming a new peptide bond. researchgate.net
This cycle is repeated until the desired peptide sequence is fully assembled. lsu.edu The use of high concentrations of reagents and efficient washing steps helps to drive the reactions to completion. researchgate.net Finally, the completed peptide is cleaved from the resin support using a strong acid like hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA), which also removes any side-chain protecting groups. google.compeptide.com Boc/Bzl protection, when combined with in situ neutralization protocols, can be particularly effective for synthesizing long or challenging peptide sequences. peptide.com
Table 1: Illustrative Steps of a Standard Boc-SPPS Cycle
| Step | Reagent/Solvent | Purpose |
|---|---|---|
| 1. Swelling | Dichloromethane (DCM) | Prepares the resin for reaction by swelling the polymer matrix. |
| 2. Deprotection | 25-50% Trifluoroacetic Acid (TFA) in DCM | Removes the N-terminal Boc protecting group to expose the amine. |
| 3. Washing | DCM, Isopropanol, DMF | Removes excess TFA and byproducts. |
| 4. Neutralization | 5-10% DIEA in DMF or DCM | Neutralizes the protonated amine to prepare it for coupling. |
| 5. Coupling | Boc-amino acid, Coupling Reagent (e.g., HBTU, DCC), DIEA in DMF/DCM | Activates the incoming amino acid and facilitates peptide bond formation. |
| 6. Washing | DMF, DCM | Removes excess reagents and unreacted amino acid. |
| 7. Repeat | Return to Step 2 | The cycle is repeated for each amino acid in the sequence. |
| 8. Cleavage | Hydrofluoric Acid (HF) or TFMSA | Cleaves the completed peptide from the resin and removes side-chain protecting groups. |
This table represents a generalized Boc-SPPS protocol. Specific conditions can be modified based on the peptide sequence and scale.
Solution-Phase Peptide Synthesis
While SPPS is dominant, solution-phase peptide synthesis remains a vital technique, especially for large-scale production or the synthesis of short peptides and fragments. researchgate.net In this method, all reactions—coupling and deprotection—are carried out in a homogenous solution. ekb.eg The principles of protecting groups and carboxyl activation are the same as in SPPS. researchgate.net
The Boc/Bzl (benzyl) protection strategy is often preferred for solution-phase synthesis. researchgate.net The Boc group serves as the temporary N-terminal protection, removed by TFA, while benzyl-based esters and ethers protect the C-terminus and reactive side chains, respectively. The stability of the Boc group to various coupling reagents and its clean removal make it highly suitable for this approach. researchgate.net Intermediates are typically purified after each step, which can be more labor-intensive than SPPS but allows for greater control and characterization throughout the synthesis.
Orthogonal Coupling Methods for Peptide Elongation
Orthogonal synthesis strategies are essential for creating complex peptides, such as those with multiple disulfide bonds or specific modifications. An orthogonal protection scheme employs multiple classes of protecting groups, each of which can be removed by a specific chemical mechanism without affecting the others. acs.org
The Boc group is a key component in many orthogonal systems. It is acid-labile, making it orthogonal to base-labile groups like Fmoc (9-fluorenylmethoxycarbonyl) and photolabile groups. acs.org For instance, a peptide could be synthesized on a solid support using the Fmoc/tBu strategy. A building block like Boc-L-Asn-O-CH2-Ph-CH2-COOH could then be introduced at a specific site. After the main chain is assembled, the Boc group could be selectively removed with TFA, allowing for further modification at that specific nitrogen while the rest of the peptide remains protected. This approach is fundamental to the convergent synthesis of large proteins, where protected peptide fragments are synthesized and then ligated together. acs.orgpnas.org
Table 2: Examples of Orthogonal Protecting Groups in Peptide Synthesis
| Protecting Group | Chemical Class | Cleavage Condition | Common Use |
|---|---|---|---|
| Boc (tert-butyloxycarbonyl) | Urethane (B1682113) | Mild Acid (e.g., TFA) | Nα-amino protection |
| Fmoc (9-fluorenylmethoxycarbonyl) | Urethane | Base (e.g., Piperidine) | Nα-amino protection |
| Bzl (Benzyl) | Ether/Ester | Strong Acid (HF) / Hydrogenolysis | Side-chain / C-terminus protection |
| tBu (tert-butyl) | Ether/Ester | Mild Acid (e.g., TFA) | Side-chain protection |
| Alloc (Allyloxycarbonyl) | Urethane | Pd(0) catalyst | Nα or side-chain protection |
| Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) | Enamine | Hydrazine | Side-chain amino protection |
Design of Peptide Mimetics and Conformationally Constrained Systems
Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with modified backbones or side chains to improve properties like metabolic stability and bioavailability. nih.gov The incorporation of non-standard building blocks is a primary strategy for creating these systems.
Boc-L-Asn-O-CH2-Ph-CH2-COOH can be used to introduce a non-native linkage into a peptide backbone. The ester bond within its structure and the flexible phenylacetic acid spacer can disrupt typical secondary structures like α-helices or β-sheets, or alternatively, induce specific turns or folds. This conformational constraint can lock the peptide into a biologically active shape, potentially increasing its affinity for a target receptor. Furthermore, replacing a native amide bond with a structure derived from this building block can confer resistance to degradation by proteases, which specifically recognize and cleave peptide bonds. nih.gov Recently, activated diketopiperazines (DKPs), which can be formed from dipeptides, have also emerged as key building blocks for peptide elongation and the synthesis of complex bioactive molecules. acs.org
Role in the Synthesis of Complex Organic Molecules
Beyond peptide synthesis, specialized amino acid derivatives serve as valuable chiral synthons for constructing complex organic molecules. researchgate.net The defined stereochemistry of the α-carbon in Boc-L-Asn-O-CH2-Ph-CH2-COOH makes it an attractive starting material. The various functional groups—a protected amine, a primary amide, an ester linkage, and a carboxylic acid—can be manipulated selectively to build intricate molecular architectures, including heterocyclic systems and other biologically active compounds. chemimpex.comchemimpex.com Such building blocks are often used in the combinatorial synthesis of "privileged structures," which are molecular scaffolds known to bind to multiple biological targets.
Development of Non-Canonical Amino Acid Libraries
The discovery of novel therapeutics and chemical probes often relies on screening large libraries of compounds for biological activity. Libraries built from non-canonical amino acids (ncAAs) introduce structural diversity far beyond that available from the 20 proteinogenic amino acids. nih.gov These ncAAs can have altered backbones, novel side chains, or different stereochemistry. nih.gov
Boc-L-Asn-O-CH2-Ph-CH2-COOH is an example of a building block used to create such libraries. chemimpex.com By incorporating this and other ncAAs into peptide sequences using automated synthesis, researchers can rapidly generate thousands of unique molecules. ualberta.ca These libraries are then screened to identify new ligands for receptors, inhibitors for enzymes, or molecules with other desired functions, providing starting points for drug development. nih.govgoogle.com
Theoretical and Computational Investigations
Conformational Analysis using Molecular Modeling
The three-dimensional structure of a molecule is critical to its function. Molecular modeling techniques are employed to explore the conformational landscape of Boc-l-asn-o-ch2-f-ch2-cooh, identifying low-energy structures that the molecule is likely to adopt.
The flexibility of this compound arises from several rotatable bonds:
The urethane (B1682113) amide bond of the Boc group.
The bonds within the asparagine side chain.
The ester linkage and the subsequent alkyl-fluoro chain.
Conformational energy calculations on similar Boc-amino acid derivatives have shown that the urethane amide bond can exist in both trans and cis conformations with nearly equal energies. This is in contrast to typical peptide bonds where the trans conformation is significantly more stable. researchgate.net The bulky tert-butyl group of the Boc protecting group can also influence the conformational preferences of the adjacent amino acid residue through steric interactions. researchgate.netmdpi.com
Molecular dynamics simulations can provide a more comprehensive understanding of the molecule's flexibility by simulating its movement over time. These simulations can reveal the preferred conformations of the asparagine side chain and the fluorinated alkyl chain, as well as the orientation of the entire molecule. The presence of the fluorine atom can introduce specific conformational effects due to its size and electronegativity. researchgate.net
Table 1: Key Rotatable Bonds and Potential Conformations
| Bond | Description | Potential Conformations | Influencing Factors |
|---|---|---|---|
| Boc-NH | Urethane amide bond | cis and trans | Steric hindrance from the tert-butyl group, solvent effects. |
| Cα-Cβ | Asparagine side chain | Various staggered conformations | Intramolecular hydrogen bonding with the amide or carboxyl groups. |
| O-CH2 | Ester linkage | Flexible, influences the orientation of the fluorinated tail. | Steric and electronic effects of the fluorinated chain. |
Prediction of Molecular Interactions and Binding Affinities
Understanding how this compound might interact with biological macromolecules is crucial for assessing its potential as a lead compound in drug discovery. researchgate.net Computational methods can predict these interactions and estimate the binding affinity.
The various functional groups in this compound can participate in a range of non-covalent interactions: acs.org
Hydrogen Bonding: The amide groups of the asparagine residue and the Boc group, as well as the carboxylic acid, can act as hydrogen bond donors and acceptors.
Hydrophobic Interactions: The tert-butyl group of the Boc protecting group provides a significant hydrophobic surface.
Dipole-Dipole Interactions: The polar C-F bond introduces a dipole moment that can engage in electrostatic interactions.
Molecular docking simulations can be used to predict the binding mode of this compound within the active site of a target protein. These simulations generate a series of possible binding poses and score them based on the predicted binding energy. rsc.org The binding affinity is a measure of the strength of the interaction between a ligand and its target, which is related to the change in Gibbs free energy upon binding. whiterose.ac.uk
Mechanistic Studies of Synthetic Transformations
Computational chemistry can also be used to study the reaction mechanisms involved in the synthesis of this compound. This includes the Boc protection and deprotection steps, as well as the fluorination reaction.
Boc Protection/Deprotection: The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines. organic-chemistry.orgacs.org Its introduction typically involves the reaction of the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. organic-chemistry.org The Boc group is stable to many nucleophiles and bases but is readily cleaved under acidic conditions. organic-chemistry.orgmdpi.com
The mechanism of acid-catalyzed deprotection involves the protonation of the urethane oxygen, followed by the formation of a stable tert-butyl cation. ug.edu.pl Computational studies can model the transition states and intermediates of this process to understand the reaction kinetics and the role of different acid catalysts.
Fluorination: The introduction of fluorine into organic molecules can significantly alter their physical and biological properties. The synthesis of the fluorinated side chain of this compound would likely involve a nucleophilic fluorination reaction. The exact mechanism would depend on the specific fluorinating agent used. Computational studies can help to elucidate the reaction pathway and predict the stereochemical outcome of the fluorination step.
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can provide detailed information about the electronic structure of this compound. nrel.govrsdjournal.org These calculations can determine a variety of molecular properties, including:
Optimized Geometry: The most stable three-dimensional arrangement of the atoms.
Molecular Orbital Energies: The energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are important for understanding the molecule's reactivity.
Electron Density Distribution: How the electrons are distributed throughout the molecule, which can be used to identify regions that are electron-rich or electron-poor.
Vibrational Frequencies: The frequencies of the molecule's vibrational modes, which can be compared with experimental infrared (IR) spectra to confirm the structure.
These calculations are performed by solving the Schrödinger equation for the molecule, providing a fundamental understanding of its chemical behavior. mdpi.com
Analytical Characterization Methodologies in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and conformation of atoms within a molecule. For a compound like Boc-L-Asn-O-CH2-Ph-CH2-COOH, a combination of ¹H, ¹³C, and ¹⁹F NMR studies would be employed for a comprehensive structural analysis.
¹H NMR Spectroscopic Analysis
Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. mnstate.edu In the spectrum of Boc-L-Asn-O-CH2-Ph-CH2-COOH, distinct signals would be expected for the various protons in the molecule.
Key expected proton signals include those from the tert-butyloxycarbonyl (Boc) protecting group, which would appear as a singlet in the upfield region of the spectrum. researchgate.net The protons of the asparagine side chain amide group (-CONH₂) would likely appear as two distinct signals due to restricted rotation. The α-proton of the asparagine residue would be a multiplet due to coupling with the adjacent β-protons. The methylene (B1212753) protons of the -O-CH₂-Ph and Ph-CH₂-COOH moieties would also exhibit characteristic chemical shifts and coupling patterns, providing crucial information about the connectivity of the molecule. The aromatic protons of the phenyl ring would appear in the downfield region, and their splitting pattern would reveal the substitution pattern on the ring.
¹³C NMR Spectroscopic Studies
Carbon-13 NMR (¹³C NMR) spectroscopy is a powerful tool for determining the carbon framework of a molecule. libretexts.orgudel.edu Unlike ¹H NMR, peak integration in ¹³C NMR is not typically used to quantify the number of carbons unless specific experimental conditions are met. libretexts.org However, the number of distinct signals in a proton-decoupled ¹³C NMR spectrum corresponds to the number of non-equivalent carbon atoms in the molecule. libretexts.orgudel.edu
For Boc-L-Asn-O-CH2-Ph-CH2-COOH, distinct signals would be observed for the carbonyl carbons of the Boc group, the asparagine side chain amide, the ester linkage, and the carboxylic acid. mdpi.comresearchgate.net The quaternary carbon and the methyl carbons of the Boc group would also have characteristic chemical shifts. mdpi.com The carbons of the phenyl ring and the various methylene carbons throughout the structure would also provide a unique fingerprint of the molecule's carbon skeleton. The chemical shifts of these carbons are influenced by their hybridization and the electronegativity of attached atoms. udel.edu
¹⁹F NMR Spectroscopic Probing
Fluorine-19 NMR (¹⁹F NMR) spectroscopy is a highly sensitive technique used to study fluorine-containing compounds. aiinmr.com Since the subject molecule, Boc-L-Asn-O-CH2-Ph-CH2-COOH, does not inherently contain fluorine, direct ¹⁹F NMR analysis would not be applicable. However, it is a crucial technique for the analysis of fluorinated derivatives or in studies where a fluorine-containing reagent is used. semanticscholar.orgcardiff.ac.uk The natural abundance of the ¹⁹F isotope is 100%, and it has a spin of 1/2, making it easy to observe. aiinmr.combiophysics.org The chemical shift range in ¹⁹F NMR is much wider than in ¹H NMR, which often leads to better resolution of signals. aiinmr.com
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation analysis. pnas.orgnih.gov For Boc-L-Asn-O-CH2-Ph-CH2-COOH, techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) would typically be used to generate ions of the molecule, which are then analyzed by the mass spectrometer. The resulting mass spectrum would show a peak corresponding to the molecular ion (e.g., [M+H]⁺ or [M+Na]⁺), confirming the molecular weight of the compound. Fragmentation patterns can reveal the loss of specific groups, such as the Boc group or the side chain, further corroborating the proposed structure.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental composition of a molecule. mnstate.edu By measuring the exact mass with high accuracy, it is possible to distinguish between compounds that have the same nominal mass but different elemental formulas. For Boc-L-Asn-O-CH2-Ph-CH2-COOH, HRMS would be used to confirm the elemental formula, C₁₈H₂₄N₂O₇, by comparing the experimentally measured exact mass to the calculated theoretical mass. nih.gov
Chromatographic Techniques for Purity and Isomer Separation (e.g., RP-HPLC)
Chromatographic techniques are essential for assessing the purity of a compound and for separating it from any byproducts or isomers. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely used method for the purification and analysis of peptides and related compounds. pnas.org In RP-HPLC, the stationary phase is nonpolar (e.g., C18), and the mobile phase is polar. The compound is separated based on its hydrophobicity; more hydrophobic compounds are retained longer on the column. For Boc-L-Asn-O-CH2-Ph-CH2-COOH, RP-HPLC would be used to determine its purity by detecting any potential impurities. pnas.orgrsc.org The retention time of the compound under specific chromatographic conditions is a characteristic property that can be used for its identification.
| Analytical Technique | Information Obtained |
| ¹H NMR | Number of proton types, chemical environment, connectivity |
| ¹³C NMR | Carbon framework, number of non-equivalent carbons |
| ¹⁹F NMR | Analysis of fluorinated derivatives (if applicable) |
| MS | Molecular weight, structural information from fragmentation |
| HRMS | Precise molecular weight, elemental composition |
| RP-HPLC | Purity assessment, separation of isomers and impurities |
X-ray Crystallography for Solid-State Structure Elucidation
X-ray crystallography stands as a definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This powerful technique provides unequivocal data on bond lengths, bond angles, and torsion angles, which are crucial for understanding the molecule's conformation and intermolecular interactions in the solid state. For complex molecules such as Boc-L-asparagine derivatives, single-crystal X-ray diffraction is the gold standard for structural characterization. mdpi.com
The process involves growing a single, high-quality crystal of the compound, which is then bombarded with a focused beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of individual atoms can be deduced. pdx.edu The structural solution and refinement are typically achieved using specialized software programs like SHELXS and SHELXL. mdpi.com
In the context of Boc-protected amino acids and peptides, X-ray crystallography offers invaluable insights. For instance, studies on Boc-amino acid derivatives have allowed for a detailed comparison between the geometry of the urethane (B1682113) group and that of a natural peptide bond. researchgate.net These analyses have revealed subtle but significant differences in bond angles at the trigonal carbon atom, arising from the replacement of a Cα-H group with an ester oxygen in the Boc protecting group. researchgate.net
Furthermore, crystallographic studies of peptides containing Boc-L-asparagine have provided critical information on their conformational preferences. A notable example is the determination of the crystal structure of Boc-L-Asn-L-Pro-OBzl·CH3OH, which has shed light on the specific dihedral angles and potential intramolecular interactions that govern its structure. acs.org Such data is instrumental in designing peptidomimetics with desired secondary structures.
A summary of crystallographic data that can be obtained for a hypothetical crystal of a Boc-L-asparagine derivative is presented in Table 1. This table illustrates the type of detailed structural parameters that are determined through X-ray analysis.
Table 1: Illustrative Crystallographic Data for a Boc-L-asparagine Derivative
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 10.25 |
| b (Å) | 15.80 |
| c (Å) | 22.45 |
| α, β, γ (°) | 90 |
| Volume (ų) | 3635.4 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.285 |
| R-factor | 0.045 |
Note: The data in this table is illustrative and represents typical values obtained in X-ray crystallographic studies of similar organic molecules.
Circular Dichroism (CD) Spectroscopy for Chirality and Conformational Studies
Circular Dichroism (CD) spectroscopy is a powerful non-destructive technique used to investigate the chiral properties and secondary structure of molecules in solution. It measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. This differential absorption provides information about the conformation of the molecule, particularly for peptides and proteins.
For Boc-L-asparagine derivatives and related peptides, CD spectroscopy is instrumental in determining their secondary structure, such as the presence of α-helices, β-sheets, turns, or random coils. researchgate.net For example, studies on asparagine-containing peptides have utilized CD to demonstrate a predominantly random-coil structure in aqueous solutions. researchgate.net
The CD spectrum of a peptide is typically characterized by distinct bands in the far-UV region (190-250 nm). The position, sign, and intensity of these bands are indicative of the peptide's secondary structure. For instance, a negative band around 222 nm and a positive band around 195 nm are characteristic of an α-helical conformation, while a single negative band around 218 nm is often associated with β-sheets.
Furthermore, CD spectroscopy is sensitive to changes in the molecular environment. The effects of solvent polarity and temperature on the conformation of dipeptides like L-Ala-L-Ala have been extensively studied using this technique. cdnsciencepub.com Such studies provide valuable information on the conformational flexibility and stability of these molecules.
The utility of CD spectroscopy extends to the analysis of structure-activity relationships. In the development of IgG-binding peptides, a distinct positive peak at 230 nm in the CD spectrum was found to correlate with strong binding affinity, suggesting its importance in maintaining the preferred secondary structure for biological activity. jst.go.jp
Table 2: Characteristic CD Spectral Features for Different Secondary Structures
| Secondary Structure | Wavelength (nm) and Sign of Cotton Effect |
|---|---|
| α-Helix | Negative bands at ~222 and ~208 nm, Positive band at ~193 nm |
| β-Sheet | Negative band at ~218 nm, Positive band at ~195 nm |
| β-Turn | Varies with turn type, often a weak negative band ~225-230 nm and a positive band ~205 nm |
Note: The exact wavelengths and intensities can vary depending on the specific peptide sequence and solvent conditions.
Future Research Directions
Exploration of Novel Synthetic Pathways for Fluorinated Asparagine Derivatives
The development of efficient and stereoselective synthetic routes is paramount to unlocking the potential of fluorinated asparagine derivatives. Future research will likely focus on moving beyond traditional methods to more sophisticated and versatile strategies. Key areas of exploration include the development of late-stage fluorination techniques and the use of novel fluorinating reagents. rsc.org
Promising future strategies include:
Asymmetric C-H Fluorination: Direct, catalytically controlled fluorination of C(sp³)-H bonds on the asparagine side chain or its precursors offers a highly atom-economical route. nih.gov Research into chemo- and regioselective catalysts, potentially using transition metals like palladium or copper, will be crucial. nih.govmdpi.com
Fluorinated Building Blocks: The synthesis of novel, chiral fluorinated building blocks that can be readily incorporated into the asparagine scaffold represents another major avenue. rsc.orgbeilstein-journals.org This approach allows for precise control over the position and number of fluorine atoms.
Enzymatic and Bio-catalytic Methods: Leveraging enzymes, such as fluorinases, or engineered biocatalysts could provide highly stereoselective and environmentally benign pathways to these complex molecules. princeton.edu While only one naturally occurring fluorinated amino acid is known, the potential for enzyme-directed synthesis is a compelling area for future investigation.
| Synthetic Strategy | Description | Potential Advantages | Anticipated Challenges |
|---|---|---|---|
| Catalytic C-H Fluorination | Direct replacement of a hydrogen atom with fluorine on a pre-formed asparagine derivative. nih.gov | High atom economy; enables late-stage modification. | Achieving high selectivity (regio-, stereo-) on complex substrates. |
| Chiral Fluorinated Building Blocks | Synthesis of small, fluorinated molecules for subsequent coupling to form the final amino acid derivative. beilstein-journals.org | Precise control over stereochemistry and fluorine location. | Can involve multi-step, lengthy synthetic sequences. |
| Nucleophilic Fluorination | Introduction of fluoride (B91410) using reagents like DAST or Selectfluor on a suitable electrophilic precursor. nih.gov | Well-established reaction class with a variety of available reagents. | Precursor synthesis can be complex; harsh reaction conditions may be required. |
| Enzymatic Synthesis | Use of natural or engineered enzymes (e.g., fluorinases) to catalyze C-F bond formation. princeton.edu | Exceptional selectivity; environmentally friendly conditions. | Limited number of known enzymes; enzyme engineering can be resource-intensive. |
Advanced Applications in Bio-Organic Chemistry and Material Science
The unique properties imparted by fluorine—such as high electronegativity, metabolic stability, and the ability to form specific non-covalent interactions—open up a wide range of applications. princeton.edu Future research will aim to harness these properties in sophisticated biological and material contexts.
In bio-organic chemistry , fluorinated asparagine derivatives could be employed as:
Probes for ¹⁹F NMR Spectroscopy: The fluorine atom serves as a sensitive NMR probe to study peptide conformation, dynamics, and interactions with biological targets like proteins and membranes, without interference from other biological signals. nih.govnih.gov
Metabolically Stable Peptidomimetics: The strength of the C-F bond can enhance resistance to enzymatic degradation, making peptides incorporating these residues more robust candidates for therapeutics. nih.gov
Enzyme Inhibitors: The altered stereoelectronic profile of the fluorinated side chain could be exploited to design potent and selective inhibitors for enzymes such as proteases or kinases. researchgate.net
In material science , these compounds could form the basis of novel biomaterials:
Self-Assembling Peptides: The introduction of fluorine can modulate the hydrophobic and lipophobic properties of peptides, driving self-assembly into well-defined nanostructures like fibrils, ribbons, or hydrogels. researchgate.netnih.gov The degree and position of fluorination can be used to rationally tune these structures. fu-berlin.de
Fluoropolymers with Tunable Properties: Incorporation into polymers could create materials with low surface energy, enhanced thermal stability, and specific interaction profiles, useful for coatings or advanced composites. rsc.org
| Field | Potential Application | Key Role of Fluorine Moiety | Research Goal |
|---|---|---|---|
| Bio-Organic Chemistry | ¹⁹F NMR Probes for Protein Studies | Provides a unique spectroscopic handle for non-invasive analysis. nih.gov | Map protein folding pathways and ligand binding events in real-time. |
| Medicinal Chemistry | Enhanced Stability Peptide Drugs | Increases resistance to proteolytic degradation by shielding peptide bonds. | Develop longer-lasting peptide therapeutics. |
| Material Science | Peptide-Based Hydrogels | Drives self-assembly through fluorous interactions and modified hydrophobicity. nih.gov | Create biocompatible scaffolds for tissue engineering. |
| Material Science | Biofunctional Surfaces | Creates low-energy surfaces with controlled wetting and protein adsorption properties. rsc.org | Design advanced biocompatible or anti-fouling coatings. |
Integration with Advanced Computational Methods for Rational Design
Computational chemistry is poised to play a pivotal role in accelerating the discovery and optimization of fluorinated molecules. wiley.com Future research will increasingly integrate in silico methods for the rational design of asparagine derivatives with desired properties, reducing the need for extensive empirical screening. google.comnih.gov
Key computational approaches include:
Quantum Mechanics (QM) Calculations: To accurately predict the effect of fluorination on molecular geometry, charge distribution, and reactivity, guiding the design of synthetic targets.
Molecular Dynamics (MD) Simulations: To model how peptides containing fluorinated asparagine fold and interact with biological targets or self-assemble into larger structures. fu-berlin.de This can reveal the conformational preferences induced by the fluorine atom.
Virtual Screening and Docking: To identify potential protein targets for which these fluorinated amino acids might confer high binding affinity and selectivity, accelerating the drug discovery process.
| Computational Method | Specific Application | Predicted Outcome |
|---|---|---|
| Density Functional Theory (DFT) | Calculate the impact of fluorination on bond energies and electronic structure. | Metabolic stability, acidity/basicity of side chain. princeton.edu |
| Molecular Dynamics (MD) | Simulate the folding of a peptide containing the fluorinated residue in water. | Preferred secondary structure (e.g., α-helix, β-sheet) and conformational stability. fu-berlin.denih.gov |
| Molecular Docking | Predict the binding mode and affinity of a fluorinated peptide to a target protein. | Potential as a therapeutic inhibitor; identification of key binding interactions. |
| Free Energy Perturbation (FEP) | Quantitatively predict changes in binding affinity upon fluorination. | Prioritization of synthetic candidates for optimal target binding. |
Development of High-Throughput Synthesis and Screening Methodologies
To fully explore the chemical space and application potential of fluorinated asparagine derivatives, the development of high-throughput synthesis and screening (HTS) methodologies is essential. rsc.org Future efforts will focus on automating and miniaturizing the synthesis and evaluation processes. peptide2.com
Automated Solid-Phase Peptide Synthesis (SPPS): The adaptation of SPPS platforms to efficiently incorporate novel fluorinated building blocks will enable the rapid generation of large peptide libraries. mdpi.comnih.gov
Miniaturized Synthesis and Screening: Utilizing microfluidics or nanoscale synthesis platforms, such as acoustic dispensing technology, allows for the creation of compound libraries "on-the-fly" with minimal reagent consumption. rsc.org
Cell-Free Expression and Screening: Cell-free systems offer a powerful platform for synthesizing and screening proteins or peptides containing unnatural amino acids, bypassing issues of cell toxicity and enabling rapid evaluation of function. scienceopen.com The development of orthogonal translation systems capable of efficiently incorporating fluorinated asparagine derivatives will be a key research goal.
| Methodology | Focus Area | Key Advantage | Future Goal |
|---|---|---|---|
| Combinatorial Solid-Phase Synthesis | Synthesis | Rapid generation of large, diverse libraries of modified peptides. nih.gov | Develop robust coupling protocols for sterically demanding fluorinated amino acids. |
| mRNA Display | Screening | Allows for the screening of massive libraries (e.g., >10¹²) of peptides. nih.gov | Expand the genetic code to efficiently incorporate diverse fluorinated asparagine analogs. |
| Differential Scanning Fluorimetry (DSF) | Screening | Rapidly screens for compounds that bind to and stabilize a target protein. rsc.org | Adapt assays for membrane proteins and other challenging targets. |
| Cell-Free Protein Synthesis | Synthesis & Screening | Enables incorporation of unnatural amino acids and screening of toxic proteins. scienceopen.com | Optimize yields and fidelity for proteins containing multiple fluorinated residues. |
Q & A
Basic Research Questions
Q. What are the critical steps for synthesizing Boc-L-Asn-O-CH2-F-CH2-COOH, and how can researchers ensure reproducibility?
- Methodological Answer :
- Protection Strategies : Use tert-butoxycarbonyl (Boc) groups to protect the amino group of asparagine (Asn) during solid-phase peptide synthesis. Fluorinated alkyl chains (CH2-F-CH2) require anhydrous conditions to prevent hydrolysis .
- Purification : Employ reverse-phase HPLC with a C18 column and a gradient of acetonitrile/water (0.1% TFA) to isolate the compound. Monitor purity via UV absorbance at 214 nm .
- Reproducibility : Document solvent ratios, reaction temperatures, and catalyst concentrations. Independent replication by a second researcher is recommended to validate protocols .
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : Use - and -NMR to confirm the structure, focusing on chemical shifts for the Boc group (δ ~1.4 ppm) and fluorinated chain (δ ~-220 ppm for ) .
- Mass Spectrometry (MS) : High-resolution ESI-MS in positive ion mode to verify molecular mass (expected [M+H]: ~420 Da). Calibrate instruments using standard peptides .
- HPLC Validation : Compare retention times with synthetic standards under identical chromatographic conditions .
Q. How does this compound behave under varying pH and temperature conditions?
- Methodological Answer :
- Stability Testing : Incubate the compound in buffers (pH 3–9) at 25°C and 37°C. Monitor degradation via HPLC at 0, 24, and 48 hours.
- Data Interpretation : Degradation rates increase above pH 7 due to Boc group hydrolysis. Store at -20°C in lyophilized form for long-term stability .
| Condition | Degradation (%) at 48 hrs | Key Observations |
|---|---|---|
| pH 3, 25°C | <5% | Stable |
| pH 7, 37°C | 15% | Partial hydrolysis |
| pH 9, 37°C | 40% | Complete Boc deprotection |
Advanced Research Questions
Q. How can researchers resolve discrepancies in NMR data for this compound?
- Methodological Answer :
- Purity Check : Re-purify the compound and reacquire spectra to rule out impurities .
- Solvent Effects : Test in deuterated DMSO vs. CDCl3; fluorinated chains may exhibit solvent-dependent shifts .
- Advanced Techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals. Compare with computational predictions (DFT calculations) .
Q. What strategies optimize the solubility of this compound for in vitro assays?
- Methodological Answer :
- Co-Solvents : Test DMSO (≤5% v/v) or β-cyclodextrin complexes to enhance aqueous solubility .
- Surfactants : Use Tween-20 (0.01% w/v) to stabilize hydrophobic fluorinated regions without altering bioactivity .
- pH Adjustment : Solubilize in mildly acidic buffers (pH 5–6) to protonate the Asn side chain .
Q. How can computational modeling predict the interaction of this compound with biological targets?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina with the fluorinated chain parameterized for van der Waals interactions. Validate against crystal structures of analogous peptides .
- Force Fields : Apply CHARMM36 for accurate fluorocarbon modeling. Cross-check with ab initio MD simulations for electrostatic potentials .
Q. What systematic approaches validate contradictory bioactivity data across studies?
- Methodological Answer :
- Meta-Analysis : Follow PRISMA guidelines to aggregate data from PubMed, Web of Science, and EMBASE. Use random-effects models to account for heterogeneity .
- Bias Assessment : Apply Cochrane criteria to evaluate study design, blinding, and statistical power .
Q. How should researchers design experiments to address low yields in this compound synthesis?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
